Sevoflurane

Description

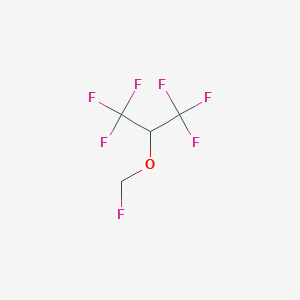

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O/c5-1-12-2(3(6,7)8)4(9,10)11/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEYYRMXOJXZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OC(C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F7O | |

| Record name | SEVOFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046614 | |

| Record name | Sevoflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, COLOURLESS LIQUID. | |

| Record name | Sevoflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SEVOFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

58.1-58.2 °C at 751 mm Hg; 585.5 °C at 760 mm Hg, 58.5 °C | |

| Record name | Sevoflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sevoflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SEVOFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very slightly soluble, 1.48e+00 g/L | |

| Record name | Sevoflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sevoflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1505 at 25 °C/D, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.1 | |

| Record name | Sevoflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SEVOFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 200 torr at 25 °C; 160 torr, 193 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 21 | |

| Record name | Sevoflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SEVOFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid | |

CAS No. |

28523-86-6 | |

| Record name | Sevoflurane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28523-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sevoflurane [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028523866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sevoflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sevoflurane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sevoflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEVOFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38LVP0K73A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sevoflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sevoflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SEVOFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

< 25 °C | |

| Record name | Sevoflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sevoflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sevoflurane: Pathways and Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sevoflurane, or 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane, is a widely used inhalational anesthetic agent prized for its rapid induction and emergence times, low pungency, and favorable safety profile. Its synthesis has been a subject of significant research, leading to the development of several distinct manufacturing pathways. This technical guide provides a comprehensive overview of the primary industrial synthesis routes for this compound, detailing the reaction mechanisms, experimental protocols, and quantitative data to support research and development in this field.

Core Synthesis Pathways

The industrial production of this compound predominantly follows three main synthetic routes, all of which commence with hexafluoroisopropanol (HFIP) as the starting material. These pathways are commonly referred to as the one-step, two-step, and three-step syntheses.

One-Step Synthesis

The one-step synthesis is a direct approach to this compound but involves the use of hazardous reagents.[1] In this process, HFIP is reacted with formaldehyde (B43269) (or its polymer paraformaldehyde) in the presence of hydrogen fluoride (B91410) (HF) and a strong acid, typically sulfuric acid.[1][2]

Reaction Scheme:

(CF₃)₂CHOH + CH₂O + HF --(H₂SO₄)--> (CF₃)₂CHOCH₂F + H₂O

The one-step synthesis is believed to proceed through an acid-catalyzed mechanism. Sulfuric acid protonates formaldehyde, increasing its electrophilicity. The oxygen of HFIP then attacks the protonated formaldehyde, forming a hemiformal intermediate. Subsequent protonation of the hydroxyl group and elimination of water, followed by the attack of a fluoride ion (from HF), yields this compound.

Diagram of the Proposed One-Step Synthesis Mechanism

Caption: Proposed reaction mechanism for the one-step synthesis of this compound.

Two-Step Synthesis

Considered a safer and more environmentally friendly alternative to the one-step process, the two-step synthesis avoids the use of highly corrosive hydrogen fluoride gas.[1] This pathway involves the chloromethylation of HFIP, followed by a halogen exchange reaction.[3]

Step 1: Chloromethylation of HFIP

HFIP is reacted with a formaldehyde source (paraformaldehyde or trioxane) and a chlorinating agent, typically in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃), to produce chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (chlorosevo ether).[4]

Reaction Scheme:

(CF₃)₂CHOH + (CH₂O)n + AlCl₃ --> (CF₃)₂CHOCH₂Cl

Step 2: Halogen Exchange (Fluorination)

The intermediate chlorosevo ether is then fluorinated using a fluoride source, such as potassium fluoride (KF), in a high-boiling point solvent like polyethylene (B3416737) glycol (PEG).[3]

Reaction Scheme:

(CF₃)₂CHOCH₂Cl + KF --(PEG)--> (CF₃)₂CHOCH₂F + KCl

Chloromethylation: The reaction is initiated by the coordination of the Lewis acid, AlCl₃, to the oxygen of formaldehyde, which increases the electrophilicity of the carbonyl carbon. The weakly nucleophilic oxygen of HFIP then attacks this activated formaldehyde. Subsequent rearrangement and reaction with a chloride source (from AlCl₃) yields the chlorosevo ether.

Halogen Exchange: This step proceeds via a nucleophilic substitution (Sₙ2) mechanism. The fluoride ion (F⁻) from KF acts as a nucleophile, attacking the electrophilic carbon atom bonded to chlorine in the chlorosevo ether. This results in the displacement of the chloride ion and the formation of the C-F bond, yielding this compound. The use of a polar aprotic solvent like PEG helps to solvate the potassium cation, increasing the nucleophilicity of the fluoride anion.[5]

Diagram of the Two-Step Synthesis Pathway

Caption: Overview of the two-step synthesis pathway for this compound.

Three-Step Synthesis

The three-step synthesis offers an alternative route that also avoids the direct use of HF gas in the final step.[3]

Step 1: Methylation

HFIP is first reacted with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base to form sevomethyl ether.[6]

Reaction Scheme:

(CF₃)₂CHOH + (CH₃)₂SO₄ --(Base)--> (CF₃)₂CHOCH₃

Step 2: Photochemical Chlorination

The sevomethyl ether is then subjected to photochemical chlorination, where it is treated with chlorine gas under UV light to produce chlorosevo ether.[6]

Reaction Scheme:

(CF₃)₂CHOCH₃ + Cl₂ --(UV light)--> (CF₃)₂CHOCH₂Cl + HCl

Step 3: Halogen Exchange (Fluorination)

The final step is the same as in the two-step synthesis: the fluorination of chlorosevo ether to this compound.[3]

Reaction Scheme:

(CF₃)₂CHOCH₂Cl + KF --(Solvent)--> (CF₃)₂CHOCH₂F + KCl

Methylation: This is a standard Williamson ether synthesis, where the alkoxide of HFIP, formed by reaction with a base, acts as a nucleophile and attacks the methyl group of dimethyl sulfate, displacing the sulfate leaving group.

Photochemical Chlorination: This reaction proceeds via a free-radical chain mechanism. UV light initiates the homolytic cleavage of the Cl-Cl bond to form chlorine radicals. These radicals then abstract a hydrogen atom from the methyl group of sevomethyl ether, forming an alkyl radical. This radical then reacts with another molecule of Cl₂ to form the chlorosevo ether and another chlorine radical, propagating the chain.[7][8][9]

Halogen Exchange: As in the two-step synthesis, this is an Sₙ2 reaction where a fluoride ion displaces the chloride ion.[5][10]

Diagram of the Three-Step Synthesis Experimental Workflow

Caption: Logical workflow of the three-step this compound synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the different synthesis pathways of this compound.

Table 1: One-Step Synthesis of this compound

| Starting Materials | Reagents | Conditions | Yield | Purity | Reference |

| HFIP, Paraformaldehyde | HF, H₂SO₄ | 65 °C | Up to 71% | Not specified | [1] |

Table 2: Two-Step Synthesis of this compound

| Step | Starting Materials | Reagents | Conditions | Yield | Purity | Reference |

| 1. Chloromethylation | HFIP, 1,3,5-Trioxane (B122180) | AlCl₃ | Exothermic, then room temp. | 87.2% (of chlorosevo ether) | High | [3] |

| 2. Fluorination | Chlorosevo Ether | KF, PEG-400 | 90 °C, 2 h | 72% (from chlorosevo ether) | 99.9% | [3] |

| Overall | HFIP | - | - | ~65-70% | 99.4-99.95% | [1][11] |

Table 3: Three-Step Synthesis of this compound

| Step | Starting Materials | Reagents | Conditions | Yield | Purity | Reference |

| 1. Methylation | HFIP | Dimethyl Sulfate, Base | Not specified | High | Not specified | [6] |

| 2. Chlorination | Sevomethyl Ether | Cl₂, UV light | Not specified | Low (disadvantage) | Not specified | [3] |

| 3. Fluorination | Chlorosevo Ether | Amine, HF | 60-65 °C, 6 h | 65-80% | Not specified | [12] |

| Overall | HFIP | - | - | 28% (in an early patent) | Not specified | [13] |

Experimental Protocols

Detailed Methodology for the Two-Step Synthesis of this compound

This protocol is based on the reinvestigation and optimization of the two-step synthesis.[3]

Step 1: Synthesis of Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Chlorosevo Ether)

-

To a suitable reaction vessel, add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 1,3,5-trioxane in a molar ratio of approximately 1:0.3.

-

Slowly add aluminum trichloride (AlCl₃) to the mixture, maintaining a molar ratio of HFIP to AlCl₃ of approximately 1:1.1. The addition is exothermic and should be controlled.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by ¹⁹F NMR. A near-complete conversion is expected within 4 hours.

-

Upon completion, quench the reaction by carefully adding the mixture to a solution of hydrochloric acid and ice. Three layers will form.

-

Separate the bottom layer, which is the crude chlorosevo ether.

-

Wash the organic layer twice with water and then dry it over anhydrous magnesium sulfate (MgSO₄).

-

The resulting product is highly pure chlorosevo ether.

Step 2: Synthesis of this compound (Halogen Exchange)

-

In a jacketed glass reactor, place polyethylene glycol (PEG-400).

-

Add potassium fluoride (KF) to the PEG-400 with stirring. The molar ratio of chlorosevo ether to KF should be approximately 1:1.2.

-

Add the chlorosevo ether from Step 1 to the KF/PEG-400 mixture.

-

Heat the reaction mixture to 90 °C and maintain this temperature for 2 hours.

-

After 2 hours, cool the reaction mixture to room temperature.

-

Add water to the mixture, which will result in the formation of two clear phases.

-

Separate the bottom organic phase, which is the crude this compound.

-

Dry the crude this compound over anhydrous magnesium sulfate (MgSO₄).

-

Purify the dried product by distillation to obtain highly pure this compound (boiling point: 58.5 °C).

Conclusion

The synthesis of this compound can be accomplished through several pathways, each with its own advantages and disadvantages concerning safety, efficiency, and environmental impact. The two-step synthesis, involving the chloromethylation of HFIP followed by a halogen exchange reaction, is a well-documented and widely adopted method due to its avoidance of hazardous HF gas and high overall yield and purity. The one-step synthesis offers a more direct route but requires specialized equipment and handling procedures for the corrosive reagents involved. The three-step synthesis provides an alternative but has been reported to suffer from a low yield in the photochemical chlorination step. This guide provides the foundational knowledge for researchers and professionals to understand and further innovate in the synthesis of this critical anesthetic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US9120733B2 - Distillation method for the purification of this compound and the maintenance of certain equipment that may be used in the distillation process - Google Patents [patents.google.com]

- 3. Reinvestigation of the Two-step Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6100434A - Method for synthesizing this compound and an intermediate thereof - Google Patents [patents.google.com]

- 5. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 6. US7375254B2 - Process for recovery of 1,1,1,3,3,3-hexafluoroisopropanol from the waste stream of this compound synthesis - Google Patents [patents.google.com]

- 7. Photochlorination - Wikipedia [en.wikipedia.org]

- 8. sparkl.me [sparkl.me]

- 9. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 10. savemyexams.com [savemyexams.com]

- 11. researchgate.net [researchgate.net]

- 12. US5969193A - Method for the preparation of this compound - Google Patents [patents.google.com]

- 13. ripublication.com [ripublication.com]

An In-depth Technical Guide to the Physicochemical Properties of Sevoflurane for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sevoflurane, a widely used inhalational anesthetic in clinical and research settings. Understanding these properties is crucial for designing and interpreting experiments, developing new drug delivery systems, and ensuring safe handling and administration. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts and pathways.

Core Physicochemical Properties

This compound (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane) is a halogenated ether.[1] It is a clear, colorless, non-flammable, and volatile liquid at room temperature with a pleasant, non-irritating odor.[1][2][3] These characteristics make it suitable for inhalational induction.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃F₇O | [2][4] |

| Molecular Weight | 200.05 g/mol | [2][5][6] |

| Boiling Point | 58.5 - 58.6°C (at 760 mmHg) | [1][2][5][7] |

| Density / Specific Gravity | 1.505 - 1.525 g/cm³ (at 20-25°C) | [2][5][8] |

| Vapor Pressure | 157 mmHg (20.9 kPa) at 20°C 197 mmHg (26.3 kPa) at 25°C 317 mmHg (42.3 kPa) at 36°C | [1][5][9][10] |

| Water Solubility | Slightly soluble/miscible | [5][8][11] |

| Organic Solvent Miscibility | Miscible with ethanol, ether, chloroform, benzene | [5][8][12] |

Solubility and Partition Coefficients

The solubility of an inhalational anesthetic in blood and tissues is a critical determinant of its pharmacokinetics, specifically the speed of induction and emergence from anesthesia.[1] These solubilities are expressed as partition coefficients, which are ratios of the anesthetic concentration in two different phases at equilibrium. A low blood/gas partition coefficient, as seen with this compound, leads to a rapid equilibration between the inspired and alveolar concentrations, resulting in swift induction and recovery.[1][13]

Table 2: Partition Coefficients of this compound at 37°C

| Partition Coefficient | Value (Mean ± SD or Range) | Source(s) |

| Blood/Gas | 0.63 - 0.69 | [1][5][12] |

| 0.74 ± 0.06 | [14][15] | |

| 0.686 ± 0.047 | [16][17] | |

| Water/Gas | 0.36 - 0.37 | [2][5][14] |

| 0.370 ± 0.016 | [16][17] | |

| Oil/Gas (Olive or Corn Oil) | 47.2 ± 2.7 | [16][17] |

| 47 - 54 | [5][12] | |

| Brain/Gas | 1.15 | [5][12] |

Potency: Minimum Alveolar Concentration (MAC)

The potency of a volatile anesthetic is measured by its Minimum Alveolar Concentration (MAC). MAC is defined as the concentration of the anesthetic in the alveoli at 1 atmosphere that prevents movement in 50% of subjects in response to a standard surgical stimulus (e.g., skin incision).[1] MAC values for this compound are age-dependent, generally decreasing with increasing age.[1][18][19] The co-administration of nitrous oxide (N₂O) reduces the MAC of this compound.[18][20][21]

Table 3: Minimum Alveolar Concentration (MAC) of this compound

| Age Group | MAC in Oxygen (%) | MAC with ~65% N₂O (%) | Source(s) |

| 0 - 1 month | 3.3 | - | [18][19] |

| 1 - < 6 months | 3.0 | - | [18][19] |

| 6 months - < 3 years | 2.8 | 2.0 | [18][19][21] |

| 3 - 12 years | 2.5 | - | [18] |

| 25 years | 2.6 | 1.4 | [18][19] |

| 40 years | 2.1 | 1.1 | [18][19][22] |

| 60 years | 1.7 | 0.9 | [18][19] |

| 80 years | 1.4 | - | [18][19] |

| Healthy Adults (general) | 1.71 - 2.05 | 0.66 | [1][20][22] |

| In 1 to <3-year-old pediatric patients, 60% N₂O/40% O₂ was used.[21] |

Chemical Stability and Degradation

This compound is generally stable when stored under normal room lighting conditions and does not degrade in the presence of strong acids or heat.[5][8][23] However, it is susceptible to degradation under certain conditions:

-

Interaction with CO₂ Absorbents: this compound can degrade when it comes into contact with alkaline carbon dioxide absorbents like soda lime or Baralyme® within an anesthesia machine.[1][12][24][25] This degradation is enhanced by increased absorbent temperature, desiccated (dry) absorbents, high this compound concentrations, and low fresh gas flow rates.[1][5][8][26] The primary degradation product of concern is fluoromethyl-2,2-difluoro-1-(trifluoromethyl) vinyl ether, commonly known as Compound A, which has shown nephrotoxic effects in animal studies.[1][24] The use of moist soda lime is crucial to minimize this reaction.[26]

-

Degradation by Lewis Acids: this compound is susceptible to degradation by Lewis acids (e.g., metal oxides), which can produce hydrofluoric acid (HF) and other toxic compounds.[27] To prevent this, formulations of this compound contain a specific amount of water (e.g., at least 300 ppm) to inhibit this degradation pathway.[27]

Caption: Factors enhancing this compound degradation with CO₂ absorbents.

Experimental Protocols

This method is a standard for determining the solubility of volatile anesthetics in liquids.[14]

Objective: To measure the ratio of this compound concentration in a blood sample to the concentration in the gas phase at equilibrium.

Methodology:

-

Sample Preparation: Obtain blood samples from fasting subjects.[14][15] For quality control, prepare parallel samples using distilled water or saline.[14][16]

-

Equilibration:

-

Place a known volume of the blood sample into a gas-tight vial (tonometer).

-

Introduce a known concentration of this compound vapor into the vial's headspace.

-

Seal the vial and place it in a temperature-controlled water bath, typically at 37°C, to mimic physiological conditions.[16][28]

-

Agitate the vial for a sufficient period to allow the this compound to equilibrate between the liquid (blood) and gas phases.

-

-

Headspace Analysis:

-

After equilibration, carefully withdraw a sample from the headspace (the gas phase above the blood) using a gas-tight syringe.

-

Inject the gas sample into a gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Ionization Detector - FID).

-

-

Calculation:

-

The GC analysis provides the partial pressure or concentration of this compound in the gas phase.

-

The concentration in the liquid phase is calculated by mass balance (initial amount of anesthetic minus the amount remaining in the gas phase).

-

The blood/gas partition coefficient (λb/g) is calculated as the ratio of the this compound concentration in the blood to its concentration in the gas phase.[28][29]

-

Caption: Workflow for determining the blood/gas partition coefficient.

Mechanism of Action & Signaling Pathways

While the exact mechanism of general anesthesia is not fully understood, a primary target for this compound is the gamma-aminobutyric acid type A (GABAₐ) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[19][24][30] this compound acts as a positive allosteric modulator of the GABAₐ receptor.[24] This means it binds to a site on the receptor distinct from the GABA binding site and enhances the receptor's function.[31][32] This potentiation of GABAergic transmission leads to increased neuronal inhibition and contributes to the anesthetic state.[33]

Specifically, this compound's interaction with the GABAₐ receptor:

-

Increases Apparent Affinity: It enhances the apparent affinity of the receptor for GABA, meaning a lower concentration of GABA is needed to activate the receptor.[31][32]

-

Enhances Chloride Current: Upon GABA binding, the GABAₐ receptor channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This compound potentiates this Cl⁻ influx, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.

This compound also interacts with other targets, including NMDA receptors (as an antagonist), glycine (B1666218) receptors (potentiates currents), and nAChR and 5-HT₃ receptors (inhibits currents), though its effect on GABAₐ receptors is considered a key component of its anesthetic action.[24]

Caption: this compound's modulation of the GABA-A receptor signaling pathway.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H3F7O | CID 5206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound, USP Volatile Liquid for Inhalation [dailymed.nlm.nih.gov]

- 6. Physics6 [pharmacology2000.com]

- 7. Anesthesia Vaporization [pharmacology2000.com]

- 8. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 9. apsf.org [apsf.org]

- 10. This compound [bionity.com]

- 11. This compound [chembk.com]

- 12. drugs.com [drugs.com]

- 13. Inhalational anesthetics: desflurane and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Blood/Gas partition coefficients for isoflurane, this compound, and desflurane in a clinically relevant patient population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Partition coefficients for this compound in human blood, saline, and olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Partition coefficients for this compound in human blood, saline, and olive oil. | Semantic Scholar [semanticscholar.org]

- 18. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 19. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. The minimum alveolar concentration (MAC) of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. anesthesiologyhub.com [anesthesiologyhub.com]

- 22. droracle.ai [droracle.ai]

- 23. baxter.ca [baxter.ca]

- 24. This compound - Wikipedia [en.wikipedia.org]

- 25. Reaction of this compound and its degradation products with soda lime. Toxicity of the byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. apsf.org [apsf.org]

- 28. researchgate.net [researchgate.net]

- 29. academic.oup.com [academic.oup.com]

- 30. Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. This compound potentiates and blocks GABA-induced currents through recombinant alpha1beta2gamma2 GABAA receptors: implications for an enhanced GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Additive effects of this compound and propofol on gamma-aminobutyric acid receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. This compound enhances gamma-aminobutyric acid type A receptor function and overall inhibition of inspiratory premotor neurons in a decerebrate dog model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Sevoflurane: An In-depth Technical Guide for Animal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sevoflurane, a fluorinated methyl isopropyl ether, is a widely used inhalational anesthetic in both clinical and veterinary medicine. Its popularity stems from its favorable pharmacokinetic profile, including rapid induction and emergence from anesthesia, which is attributed to its low blood/gas partition coefficient.[1] Understanding the pharmacokinetics (what the body does to the drug) and metabolism of this compound in various animal models is crucial for preclinical research, drug development, and the translation of findings to human applications. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of this compound in common laboratory animal species, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Pharmacokinetic Profile of this compound in Animal Models

The pharmacokinetic properties of this compound, particularly its solubility in blood and tissues, dictate the speed of anesthetic induction and recovery. These parameters can vary significantly across different animal species.

Absorption and Distribution

This compound is administered via inhalation and rapidly absorbed into the bloodstream through the lungs. The primary determinant of the rate of uptake is the blood/gas partition coefficient, which describes the relative affinity of the anesthetic for blood compared to alveolar gas. A lower coefficient leads to a faster rise in arterial anesthetic partial pressure and quicker induction of anesthesia.

Tissue distribution is governed by tissue/blood partition coefficients and tissue perfusion. Tissues with high blood flow, such as the brain, heart, and kidneys, will equilibrate with the anesthetic more rapidly than less perfused tissues like muscle and fat.

Table 1: Partition Coefficients of this compound in Various Animal Models

| Animal Model | Blood/Gas Partition Coefficient | Brain/Blood Partition Coefficient | Muscle/Blood Partition Coefficient | Fat/Blood Partition Coefficient |

| Dog | 0.63 - 0.69 | 1.7 | 3.1 | 48 |

| Cat | 0.63 - 0.69 | - | - | - |

| Pig | 0.45 | - | - | - |

| Horse | 0.47 | - | - | - |

| Rat | - | - | - | - |

| Mouse | - | - | - | - |

Minimum Alveolar Concentration (MAC)

Minimum Alveolar Concentration (MAC) is a measure of anesthetic potency and is defined as the concentration of an inhaled anesthetic in the alveoli that prevents movement in 50% of subjects in response to a noxious stimulus. MAC values for this compound vary across species.

Table 2: MAC Values of this compound in Various Animal Models

| Animal Model | MAC (%) |

| Dog (adult Beagle) | 2.36 |

| Cat (adult) | 2.58 |

| Pig (juvenile) | 3.5 |

| Sheep (adult) | 3.3 |

| Mouse | 4.9 (for 1.5 MAC) |

Note: MAC values can be influenced by factors such as age, temperature, and concurrent medications.

Metabolism of this compound

While the majority of this compound is eliminated unchanged via the lungs, a small percentage undergoes biotransformation, primarily in the liver.[1]

Metabolic Pathways

The metabolism of this compound is principally mediated by the cytochrome P450 enzyme system, specifically the CYP2E1 isoform.[2] This oxidative process results in the formation of two main metabolites: hexafluoroisopropanol (HFIP) and inorganic fluoride (B91410).[3] HFIP is subsequently conjugated with glucuronic acid and excreted in the urine.[3] The production of inorganic fluoride has been a subject of interest due to its potential for nephrotoxicity, though studies in animals have generally not found evidence of kidney damage at clinically relevant doses of this compound.[3]

Extent of Metabolism

The degree of this compound metabolism varies between species. For instance, studies have indicated that the amount of this compound metabolized is lower in rats than in dogs.[3]

Table 3: this compound Metabolism and Metabolite Concentrations in Animal Models

| Animal Model | Anesthetic Concentration & Duration | Peak Serum Inorganic Fluoride (µM) | Primary Metabolites |

| Dog | 3% for 3 hours | 18.5 | Hexafluoroisopropanol (HFIP), Inorganic Fluoride |

| Dog | 4% for 3 hours | 20.0 ± 4.8 | Hexafluoroisopropanol (HFIP), Inorganic Fluoride |

| Rat | 2% for 2 hours | 2.9 ± 0.5 | Hexafluoroisopropanol (HFIP), Inorganic Fluoride |

| Rat | 2% for 4 hours | 2.5 ± 0.6 | Hexafluoroisopropanol (HFIP), Inorganic Fluoride |

Note: Pretreatment with enzyme inducers like phenobarbital (B1680315) can significantly increase serum fluoride concentrations in rats.[3]

Excretion

The primary route of elimination for this compound is exhalation of the unchanged parent drug. The rapid elimination is a key feature contributing to the fast recovery from anesthesia. The metabolites, HFIP-glucuronide and inorganic fluoride, are excreted by the kidneys.[3] The elimination of HFIP-glucuronide is generally complete within 48 hours post-anesthesia in dogs.[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible pharmacokinetic and metabolism data in animal models.

General Anesthetic Administration and Monitoring

A typical experimental workflow for studying this compound pharmacokinetics involves controlled administration of the anesthetic and collection of biological samples at specific time points.

Key Methodologies

1. Animal Preparation:

-

Species and Strain: Clearly define the species, strain, age, and weight of the animals used.

-

Housing and Acclimation: House animals in a controlled environment with a standard light-dark cycle and allow for an acclimation period before the experiment.

-

Fasting: Food may be withheld for a specific period before anesthesia to prevent regurgitation and aspiration, but water should be available ad libitum.

-

Catheterization: For serial blood sampling, surgical placement of an indwelling catheter (e.g., in the carotid artery or jugular vein) under a short-acting anesthetic is often performed a day before the main experiment to allow for recovery from the surgical procedure.

2. Anesthetic Administration:

-

Induction: Anesthesia is typically induced in a transparent induction chamber with a set concentration of this compound in oxygen.

-

Maintenance: Once induced, the animal is moved to a system for maintenance of anesthesia, often via a nose cone or endotracheal tube. The concentration of this compound is precisely controlled using a calibrated vaporizer. The anesthetic circuit (e.g., circle system, non-rebreathing system) should be specified.

-

Carrier Gas: The carrier gas is typically 100% oxygen or a mixture of oxygen and air.

3. Sample Collection:

-

Blood Sampling: Blood samples are collected at predetermined time points during and after this compound administration. The volume of blood collected should be minimized to avoid physiological disturbances. Samples are typically collected in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

-

Urine Collection: For metabolism studies, animals may be housed in metabolic cages that allow for the separation and collection of urine and feces.

-

Tissue Sampling: At the end of the experiment, tissues (e.g., liver, kidney, brain, fat) may be collected for analysis of anesthetic and metabolite concentrations.

4. Analytical Methods:

-

This compound Analysis: Blood and tissue concentrations of this compound are typically measured using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS).

-

Metabolite Analysis: Inorganic fluoride concentrations in serum and urine can be determined using an ion-selective electrode. HFIP concentrations are often measured by GC-MS after derivatization.

Conclusion

The pharmacokinetic and metabolic profile of this compound in animal models is characterized by rapid uptake and elimination, with limited biotransformation. The primary metabolic pathway involves CYP2E1-mediated oxidation to HFIP and inorganic fluoride. While there are species-specific differences in pharmacokinetic parameters and the extent of metabolism, the overall profile is consistent across commonly used laboratory animals. This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound's disposition in preclinical models, which is essential for the design and interpretation of studies utilizing this important anesthetic agent. The provided data tables and experimental workflow diagrams serve as a practical resource for planning and executing robust in vivo research.

References

An In-depth Technical Guide to the Molecular Targets of Sevoflurane in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sevoflurane, a widely utilized inhalational anesthetic, exerts its effects on the central nervous system (CNS) through complex interactions with a variety of molecular targets. This technical guide provides a comprehensive overview of the principal molecular entities modulated by this compound, with a focus on ligand-gated ion channels, voltage-gated ion channels, and two-pore domain potassium channels. We present a synthesis of current research, including quantitative data on this compound's potency and efficacy at these targets, detailed experimental protocols for their investigation, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development, aiming to facilitate a deeper understanding of this compound's mechanisms of action and to support further research in anesthetic pharmacology.

Introduction

The precise mechanisms by which general anesthetics induce the state of anesthesia remain a subject of intensive investigation. This compound, a halogenated ether, is characterized by its rapid induction and emergence profiles, making it a staple in modern clinical practice.[1] Its anesthetic properties, including amnesia, hypnosis, and immobility, are understood to arise from the modulation of neuronal activity at multiple levels within the CNS.[2] This modulation is primarily achieved through the interaction of this compound with specific ion channels and receptors, leading to a net depression of neuronal excitability and synaptic transmission.[2][3] This guide delves into the core molecular targets of this compound, providing the quantitative data and methodological details essential for advanced research in this area.

Ligand-Gated Ion Channels: The Primary Mediators of this compound's Effects

Ligand-gated ion channels are critical for fast synaptic transmission and are considered the most significant targets for volatile anesthetics like this compound.

γ-Aminobutyric Acid Type A (GABA-A) Receptors: Enhancing Inhibition

The potentiation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain, is a cornerstone of this compound's anesthetic effect.[2] this compound enhances the function of these chloride-permeable channels, leading to increased neuronal inhibition.[2]

| Receptor Subtype | This compound Concentration/EC50 | Effect | Reference |

| α1β2γ2L | 4.8% | Potentiation (EC50) | [4][5] |

| α1β2γ2S | 5.2% | Potentiation (EC50) | [4][5] |

| α1β2γ2L | 0.01 mM GABA | 183% increase in current | [6] |

| α1β2γ2L | > 1 mM | Decrease in current to 34% of control | [6] |

| α1β3γ2L | 300 μM | ~4-4.5 fold potentiation of GABA-evoked current | [7] |

The binding of GABA to its receptor is enhanced by this compound, leading to a more profound and prolonged influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential.

N-methyl-D-aspartate (NMDA) Receptors: Dampening Excitation

This compound inhibits the function of NMDA receptors, which are critical for excitatory synaptic transmission and plasticity.[2][8] This inhibitory action contributes significantly to the anesthetic state.

| Experimental Condition | This compound Concentration | Effect | Reference |

| Cerebellar Granule Cells | Not specified | -27.8 ± 2.3% reduction in residual NMDA current | [9] |

| Cerebellar Granule Cells (-40 mV, Mg2+ free) | Not specified | Complete abolishment of NMDA current | [9] |

By inhibiting NMDA receptors, this compound reduces the influx of calcium and sodium ions that normally occurs upon glutamate (B1630785) binding, thereby decreasing neuronal excitation.

Glycine (B1666218) Receptors

This compound also potentiates glycine receptors, another class of inhibitory ligand-gated ion channels, particularly in the spinal cord, which is thought to contribute to its immobilizing effects.[8][10]

| Receptor Subtype | This compound Concentration | Effect | Reference |

| Wild-type Glycine α1 Receptors | EC20 of glycine | Potentiation | [11] |

| Hippocampal Neurons | 3 x 10-5 M glycine | Concentration-dependent suppression of peak ICl | [12] |

Voltage-Gated and Other Ion Channels

This compound also modulates a variety of other ion channels that are crucial for neuronal excitability and signaling.

Two-Pore Domain Potassium (K2P) Channels: Promoting Hyperpolarization

Activation of K2P channels, such as TASK and TREK, by this compound leads to potassium efflux and neuronal hyperpolarization, contributing to the overall reduction in CNS excitability.[2][13][14]

| Channel Type | This compound Concentration/EC50 | Effect | Reference |

| TASK-1 | 290 μM | Activation (EC50) | [13] |

| TREK-1 | Not specified | Activation | [15][16] |

Other Potassium (Kv) Channels

The effects of this compound on other voltage-gated potassium channels are complex, with evidence for both activation and inhibition depending on the channel subtype and experimental conditions.[1][17]

| Channel Subtype | This compound Concentration/KD | Effect | Reference |

| K-Shaw2 | 0.06 mM and 4 mM | High and low affinity interactions | [1][17] |

| K-Shaw2 | <1 mM | Negative shift in conductance-voltage relation and increased maximum conductance | [1][17] |

Sodium Channels

This compound has been shown to inhibit voltage-gated sodium channels, which could contribute to its anesthetic effects by reducing action potential propagation and neurotransmitter release.[18][19]

| Experimental Condition | This compound Concentration | Effect | Reference |

| Mouse Neuromuscular Junction | 0.90 ± 0.17 mM | Complete inhibition of 4-AP-evoked exocytosis | [18] |

| NaV1.3 expressing cells | Not specified | Reduction in persistent sodium current (INaP) | [19] |

Presynaptic Mechanisms of Action

This compound can also act at the presynaptic terminal to modulate neurotransmitter release. This is thought to occur through its effects on ion channels that control presynaptic calcium entry and the vesicle release machinery.[18][20][21]

Experimental Protocols

A fundamental technique for investigating the effects of this compound on its molecular targets is whole-cell patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Recording of Ion Channel Activity

This protocol describes the general steps for recording ionic currents from cultured cells or brain slices to assess the modulatory effects of this compound.

Materials:

-

Cell culture or brain slice preparation

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller

-

External solution (e.g., artificial cerebrospinal fluid - aCSF)

-

Internal pipette solution

-

This compound delivery system (e.g., calibrated vaporizer)

-

Pharmacological agents (agonists, antagonists)

Procedure:

-

Preparation: Prepare and mount the cell culture or brain slice in the recording chamber on the microscope stage. Continuously perfuse with oxygenated external solution.

-

Pipette Fabrication: Pull a glass capillary to create a micropipette with a tip resistance of 3-7 MΩ when filled with internal solution.

-

Pipette Filling and Mounting: Fill the micropipette with the appropriate internal solution, ensuring no air bubbles are trapped at the tip. Mount the pipette on the micromanipulator.

-

Approaching the Cell: Under visual guidance, carefully lower the micropipette towards the target neuron.

-

Giga-seal Formation: Apply gentle positive pressure to the pipette as it approaches the cell to keep the tip clean. Once in close proximity, release the positive pressure and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording:

-

Voltage-clamp mode: Clamp the membrane potential at a desired holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit ionic currents.

-

Current-clamp mode: Inject current to measure the cell's membrane potential and firing properties.

-

-

This compound Application: Introduce this compound into the perfusion system at the desired concentration.

-

Data Acquisition: Record and analyze the changes in ionic currents or membrane potential in the presence and absence of this compound.

-

Washout: Perfuse with this compound-free external solution to observe the reversibility of the effects.

Conclusion

This compound's anesthetic effects are the result of its interactions with a diverse array of molecular targets within the central nervous system. The potentiation of inhibitory GABA-A and glycine receptors, coupled with the inhibition of excitatory NMDA receptors and the modulation of various potassium and sodium channels, leads to a profound and widespread depression of neuronal activity. The quantitative data and experimental methodologies presented in this guide offer a foundational resource for the continued exploration of this compound's mechanisms of action. A deeper understanding of these molecular interactions is paramount for the development of safer and more effective anesthetic agents and for elucidating the fundamental principles of consciousness and neuronal function.

References

- 1. Novel Activation of Voltage-gated K+ Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. The effects of the general anesthetic this compound on neurotransmission: an experimental and computational study [iris.unimore.it]

- 4. The effects of midazolam and this compound on the GABAA receptors with alternatively spliced variants of the γ2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound potentiates and blocks GABA-induced currents through recombinant alpha1beta2gamma2 GABAA receptors: implications for an enhanced GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. The effects of the general anesthetic this compound on neurotransmission: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Opposing Actions of this compound on GABAergic and Glycinergic Synaptic Inhibition in the Spinal Ventral Horn - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of this compound action on GABA- and glycine-induced currents in acutely dissociated rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The TASK-1 Two-Pore Domain K+ Channel Is a Molecular Substrate for Neuronal Effects of Inhalation Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wjgnet.com [wjgnet.com]

- 15. Activation of K2P channel–TREK1 mediates the neuroprotection induced by this compound preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanistic insights into volatile anesthetic modulation of K2P channels | eLife [elifesciences.org]

- 17. Novel activation of voltage-gated K(+) channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound inhibition of the developmentally expressed neuronal sodium channel Nav1.3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound reduces synaptic glutamate release in human synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

The Impact of Sevoflurane on Neuronal Ion Channels and Synaptic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sevoflurane, a widely utilized volatile anesthetic, exerts its profound effects on the central nervous system by modulating a diverse array of neuronal ion channels, thereby altering synaptic transmission. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's anesthetic properties. Through a comprehensive review of current literature, we detail its interactions with key ligand-gated and voltage-gated ion channels, and the consequent impact on both presynaptic and postsynaptic events. This document is intended to serve as a core resource, presenting quantitative data in structured tables, elucidating detailed experimental protocols, and visualizing complex pathways and workflows to facilitate a deeper understanding and further research in the field of anesthetic pharmacology.

Modulation of Ligand-Gated Ion Channels

This compound's primary mechanism of action involves the potentiation of inhibitory neurotransmission and the attenuation of excitatory signaling through its interaction with various ligand-gated ion channels.

Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

This compound significantly enhances the function of GABA-A receptors, the principal inhibitory neurotransmitter receptors in the brain.[1][2][3] This potentiation of GABAergic currents leads to neuronal hyperpolarization, rendering neurons less excitable.[1] The interaction is multifaceted, with evidence suggesting that this compound increases the apparent affinity of the receptor for GABA.[4] Studies on recombinant α1β2γ2 GABA-A receptors have shown that this compound's effect is concentration-dependent; at low concentrations, it increases GABA-induced currents, while at higher concentrations, it can lead to a decrease, suggesting an open-channel block mechanism.[5] This dual action of potentiation and block contributes to the overall enhancement of GABAergic synaptic transmission.[5] In hippocampal CA1 neurons, this compound has been shown to activate both GABA-A and GABA-B mediated inhibition.[6][7]

N-Methyl-D-Aspartate (NMDA) Receptors

This compound modestly inhibits NMDA receptors, which are critical for excitatory synaptic transmission and plasticity.[1][2][8] This inhibition of NMDA receptor function contributes to the anesthetic and immobilizing effects of this compound.[1][8] Recent research has highlighted a degree of subunit specificity in this interaction. For instance, this compound has been shown to preferentially inhibit GluN2C- and GluN2D-containing NMDA receptors, leading to a reduction in interneuron activity and a subsequent disinhibition of pyramidal neurons, which may underlie some of its antidepressant effects.[9] Interestingly, the magnitude of NMDA receptor antagonism by this compound can be influenced by its effects on other ion channels; for example, glycine (B1666218) receptor antagonism increases the NMDA receptor antagonism by this compound at its minimum alveolar concentration (MAC).[8][10] While this compound significantly decreases NMDA glutamate (B1630785) receptor activity, it appears to have no direct effect on AMPA glutamate receptors.[3]

Glycine Receptors

Similar to its effect on GABA-A receptors, this compound potentiates the activity of glycine receptors, which are another important class of inhibitory ligand-gated ion channels, particularly in the brainstem and spinal cord.[1][2] This potentiation of glycine receptor currents further contributes to the overall inhibitory tone in the central nervous system.[1] The enhancement of glycinergic transmission is considered a significant factor in the immobilizing properties of volatile anesthetics.[11][12] Studies have shown a concentration-dependent prolongation of the decay time of glycinergic inhibitory postsynaptic currents (IPSCs) in the presence of this compound.[11]

Other Ligand-Gated Ion Channels

This compound also interacts with other ligand-gated ion channels, although these effects are generally less pronounced than its modulation of GABA-A, NMDA, and glycine receptors. It has been reported to inhibit neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) and serotonin (B10506) type 3 (5-HT3) receptor currents.[13] In contrast, its effect on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors appears to be minimal.[3][14] However, some studies suggest that this compound may indirectly affect AMPA receptor expression, leading to impaired short-term memory.[15]

Effects on Voltage-Gated Ion Channels

In addition to ligand-gated channels, this compound also modulates the function of voltage-gated ion channels, which are crucial for the generation and propagation of action potentials.

Voltage-Gated Sodium (NaV) Channels

This compound inhibits voltage-gated sodium channels.[16][17] This inhibition is typically characterized by an increased rate of inactivation, a hyperpolarizing shift in steady-state inactivation, and a slowing of recovery from inactivation.[17] The mechanism of action is thought to be multi-sited, involving both destabilization of closed states and a low-affinity open channel block.[18] Studies on the bacterial sodium channel NaChBac suggest that this compound may interact with conserved residues in the channel's central cavity that are also known to be involved in local anesthetic action.[17] At a concentration of 1.0 mM, this compound has been shown to inhibit NaV1.8, NaV1.4, and NaV1.7 channels, an effect that is dependent on protein kinase C (PKC) pathways.[16]

Voltage-Gated Potassium (KV) Channels

Unlike its predominantly inhibitory effect on sodium channels, this compound has a unique activating effect on certain voltage-gated potassium channels. Specifically, it has been shown to potentiate the activity of several mammalian Kv1 channels (including Kv1.2 and Kv1.5) and the Drosophila K-Shaw2 channel.[19][20][21] This potentiation is characterized by a negative shift in the conductance-voltage relationship and an increase in the maximum conductance. The S4-S5 linker region of these channels has been identified as a key determinant in this positive modulation.[19][21] By activating these potassium channels, this compound promotes potassium efflux, leading to membrane hyperpolarization and reduced neuronal excitability.[1]

Voltage-Gated Calcium (CaV) Channels

The direct effects of this compound on voltage-gated calcium channels are less well-defined. However, there is evidence to suggest that this compound's inhibition of presynaptic glutamate release is mediated, at least in part, by a reduction in calcium influx through these channels.[22]

Impact on Synaptic Transmission

The modulation of various ion channels by this compound culminates in significant alterations to both presynaptic and postsynaptic aspects of synaptic transmission.

Presynaptic Mechanisms

A key presynaptic effect of this compound is the reduction of neurotransmitter release, particularly the excitatory neurotransmitter glutamate.[22][23] This is thought to occur through the inhibition of presynaptic calcium influx.[22] Studies using synaptosomes have demonstrated a dose-dependent reduction in calcium-dependent glutamate release in the presence of this compound.[24] At anesthetic concentrations, this compound has been shown to inhibit the amplitude of excitatory postsynaptic currents (EPSCs) with a corresponding increase in the paired-pulse facilitation (PPF) ratio, which is indicative of a presynaptic site of action.[25][26]

Postsynaptic Mechanisms

Postsynaptically, this compound enhances inhibitory neurotransmission and dampens excitatory signaling. The potentiation of GABA-A and glycine receptors leads to larger and prolonged inhibitory postsynaptic currents (IPSCs). Conversely, the inhibition of NMDA receptors reduces the amplitude and duration of excitatory postsynaptic potentials (EPSPs) and currents (EPSCs).[27][28] At subanesthetic concentrations, however, this compound has been observed to enhance excitatory synaptic transmission postsynaptically, suggesting a complex, concentration-dependent effect on neuronal excitability.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various neuronal ion channels and synaptic parameters as reported in the literature.

Table 1: Effects of this compound on Ligand-Gated Ion Channels

| Receptor/Channel | Species/Preparation | This compound Concentration | Observed Effect | Reference |

| GABA-A (α1β2γ2) | HEK293 Cells | > 1 mM | Decrease in current (34% of control) | [5] |

| GABA-A (α1β2γ2) | HEK293 Cells | Low concentrations | Increase in current (183% of control) | [5] |

| GABA-A | Rat Hippocampal CA1 Neurons | 0.4-5.0 vol% | Concentration-dependent decrease in population spike amplitude (ED50 = 6.31 vol%) | [6][7] |

| NMDA | Rat Cerebellar Granule Cells | - | -25.5 ± 1.8% reduction in NMDA current | [27] |

| NMDA | Rat Prefrontal Cortex | 2.1% for 2h | Upregulation of NR1 and NR2B subunits | [29] |

| Glycine | Rat Medullary Neurons | ~1 MAC | 40-80% potentiation of glycine response | [30] |

| Glycine | Recombinant (Xenopus Oocytes) | ~1 MAC | 60-220% potentiation of glycine response | [30] |

Table 2: Effects of this compound on Voltage-Gated Ion Channels

| Channel Subtype | Species/Preparation | This compound Concentration | Observed Effect | Reference |

| NaV1.8, NaV1.4, NaV1.7 | Xenopus Oocytes | 1.0 mM | Inhibition | [16] |

| NaChBac | - | 0.2 mM | Favors activation and inactivation | [18] |

| NaChBac | - | 2 mM | Accelerates current decay | [18] |

| K-Shaw2 | - | 0.05-1 mM | Activation | |

| Kv1.2, Kv1.5 | - | <1 mM | Negative shift in conductance-voltage relation, increased max conductance |

Table 3: Effects of this compound on Synaptic Transmission

| Synaptic Parameter | Species/Preparation | This compound Concentration | Observed Effect | Reference |

| Glutamate Release | Human Synaptosomes | 1.5% | 58% reduction | [24] |

| Glutamate Release | Human Synaptosomes | 2.5% | 69% reduction | [24] |

| Glutamate Release | Human Synaptosomes | 4.0% | 94% reduction | [24] |

| Paired-Pulse Facilitation (CA1) | Rat Hippocampus | 2.0 vol% | Enhancement from 127% to 153% | [26] |

| Paired-Pulse Facilitation (DG) | Rat Hippocampus | 2.0 vol% | Enhancement from 263% to 494% | [26] |

| EPSP Amplitude (Granule Cells) | Rat Cerebellum | - | -33.9 ± 3.5% reduction | [27] |

| GABAergic IPSC Decay Time | Rat Spinal Ventral Horn | 0.5 & 1.5 MAC | Concentration-dependent prolongation | [11] |

| Glycinergic IPSC Decay Time | Rat Spinal Ventral Horn | 0.5 & 1.5 MAC | Concentration-dependent prolongation | [11] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

Two-Electrode Voltage-Clamp Recording in Xenopus Oocytes

This technique is commonly used to study the function of ion channels expressed in a heterologous system.

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary. Oocytes are manually defolliculated after treatment with collagenase to remove the follicular cell layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the ion channel subunit(s) of interest (e.g., NaV1.8, Kv1.2). The injected oocytes are then incubated for 2-7 days to allow for channel expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard bathing solution (e.g., ND96). Two glass microelectrodes, filled with a high-concentration salt solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

-

Voltage-Clamp Protocol: A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a specific level (holding potential). Step depolarizations or hyperpolarizations are then applied to elicit ion channel currents.

-

Drug Application: this compound, at various concentrations, is introduced into the bathing solution. The effects of the anesthetic on the amplitude and kinetics of the recorded currents are then measured and analyzed.

Whole-Cell Patch-Clamp Recording from Brain Slices

This technique allows for the study of ion channels and synaptic transmission in a more physiologically relevant context.

-

Brain Slice Preparation: An animal (e.g., rat, mouse) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). A vibratome is used to cut thin slices (e.g., 300-400 µm) of the brain region of interest (e.g., hippocampus, cerebellum).

-

Slice Recovery: The slices are transferred to a holding chamber containing oxygenated aCSF at room temperature or slightly elevated temperature for at least one hour to allow for recovery.

-

Recording: A single slice is placed in a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF. A glass micropipette, filled with an internal solution that mimics the intracellular environment, is advanced towards a neuron of interest under visual guidance.

-

Whole-Cell Configuration: Gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane. A brief, strong suction pulse is then applied to rupture the patch of membrane under the pipette, establishing the whole-cell configuration. This allows for control of the cell's membrane potential and recording of its electrical activity.

-

Data Acquisition: Synaptic currents (EPSCs or IPSCs) can be evoked by electrical stimulation of afferent pathways or recorded spontaneously. The effects of this compound, applied via the perfusing aCSF, on the amplitude, frequency, and kinetics of these currents are then recorded and analyzed.

Measurement of Glutamate Release from Synaptosomes

This biochemical assay provides a direct measure of neurotransmitter release from presynaptic terminals.

-

Synaptosome Preparation: Brain tissue (e.g., cerebral cortex) is homogenized in a buffered sucrose (B13894) solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction, which consists of resealed presynaptic nerve terminals.

-

Loading with [3H]glutamate: The synaptosomes are incubated with radiolabeled glutamate ([3H]glutamate) to load the synaptic vesicles.

-

Perifusion: The loaded synaptosomes are placed in a perifusion chamber and continuously superfused with a physiological buffer.

-

Depolarization and Release: The synaptosomes are stimulated to release glutamate by depolarization with a high concentration of potassium chloride (KCl) in the presence of calcium.

-

Fraction Collection and Analysis: Fractions of the superfusate are collected over time, and the amount of [3H]glutamate released in each fraction is quantified using liquid scintillation counting. The effect of this compound, included in the superfusion buffer, on both basal and stimulated glutamate release is then determined.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Caption: this compound's dual impact on synaptic transmission.

Caption: Workflow for whole-cell patch-clamp recording.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. ctanesth.com [ctanesth.com]

- 4. Additive effects of this compound and propofol on gamma-aminobutyric acid receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound potentiates and blocks GABA-induced currents through recombinant alpha1beta2gamma2 GABAA receptors: implications for an enhanced GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound modulates both GABAA and GABAB receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound modulates both GABAA and GABAB receptors in area CA1 of rat hippocampus. | Semantic Scholar [semanticscholar.org]

- 8. Increased NMDA receptor inhibition at an increased this compound MAC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound acts as an antidepressant by suppression of GluN2D-containing NMDA receptors on interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Increased NMDA receptor inhibition at an increased this compound MAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Opposing Actions of this compound on GABAergic and Glycinergic Synaptic Inhibition in the Spinal Ventral Horn - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Opposing actions of this compound on GABAergic and glycinergic synaptic inhibition in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. Blockade of AMPA receptors and volatile anesthetics: reduced anesthetic requirements in GluR2 null mutant mice for loss of the righting reflex and antinociception but not minimum alveolar concentration - PubMed [pubmed.ncbi.nlm.nih.gov]